5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine
Overview
Description
The compound “5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis of such compounds .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable precursor in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the bromo and amine groups makes it an excellent candidate for coupling with boronic acids or esters to synthesize complex biaryls, which are often found in pharmaceuticals and organic materials.
Protodeboronation Studies
The compound has been used in protodeboronation studies to understand the removal of boron moieties from boronic esters . This is crucial for the development of new synthetic methodologies where the boron group is a temporary placeholder that needs to be removed without affecting the rest of the molecule.
Development of Radical Initiators
Due to its structural properties, 5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine can act as a radical initiator . This application is significant in polymer chemistry where the controlled generation of radicals can initiate polymerization reactions to create novel polymeric materials.
Mechanism of Action
Target of action
“5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” is a pyridine derivative. Pyridine derivatives are known to have a wide range of biological activities and are often used as building blocks in medicinal chemistry .
Mode of action
The mode of action of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets. As a pyridine derivative, it might interact with its targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
The specific biochemical pathways affected by “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and metabolism .
Result of action
The molecular and cellular effects of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets and mode of action. As a pyridine derivative, it might have a wide range of effects, depending on the biological systems it interacts with .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine”. These factors could affect its solubility, stability, and interactions with its targets .
properties
IUPAC Name |
5-bromo-6-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-9-5-6-10(17)18-11(9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLGJOKFWOIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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